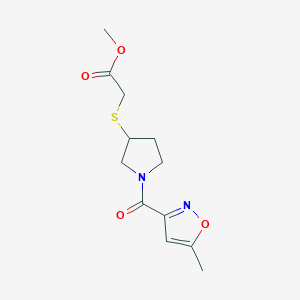
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a thioester derivative of pyrrolidine and is commonly referred to as MPA. The purpose of
Mechanism of Action
Target of Action
These drugs bind with high affinity to multiple receptors, which suggests that Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate may also interact with various biological targets .
Mode of Action
The presence of the isoxazole moiety suggests that it may interact with its targets through a similar mechanism as other isoxazole-containing compounds
Biochemical Pathways
Isoxazole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the biological activities associated with isoxazole derivatives , it can be hypothesized that this compound may have similar effects.
Action Environment
It is known that factors such as solvents and the presence/absence of certain interactions can modulate the competition between amide-containing isoxazole compounds . Therefore, it is plausible that similar factors may also influence the action of this compound.
Advantages and Limitations for Lab Experiments
One advantage of MPA is its high purity, which allows for accurate and reproducible experiments. Additionally, MPA is stable and can be stored for long periods of time without degradation. However, one limitation of MPA is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research on MPA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of MPA, as well as its safety and efficacy in clinical trials. Additionally, research on the mechanism of action of MPA could lead to the development of new drugs targeting HDACs. Finally, studies on the biochemical and physiological effects of MPA could lead to new insights into cellular function and disease processes.
Synthesis Methods
The synthesis of MPA involves the reaction of 5-methylisoxazole-3-carboxylic acid with pyrrolidine and thioacetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography, yielding MPA in high purity.
Scientific Research Applications
MPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MPA has also been investigated for its anti-inflammatory and anti-oxidant properties, as well as its ability to regulate glucose metabolism.
properties
IUPAC Name |
methyl 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8-5-10(13-18-8)12(16)14-4-3-9(6-14)19-7-11(15)17-2/h5,9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYMLZANOPNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)
![1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2901549.png)
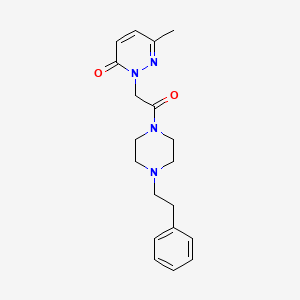
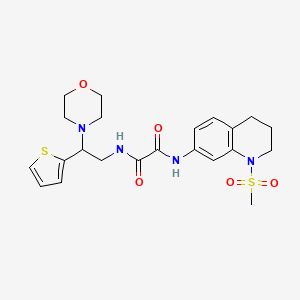
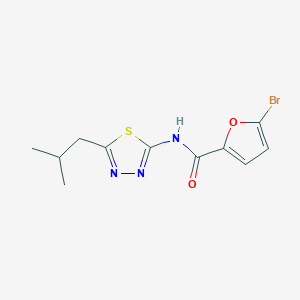
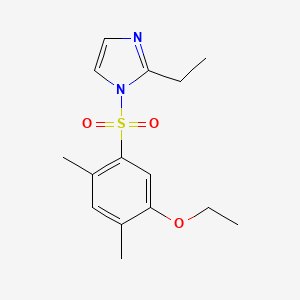
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B2901557.png)

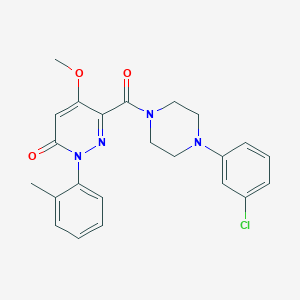
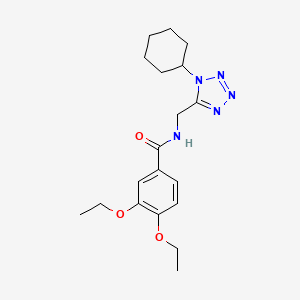
![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)
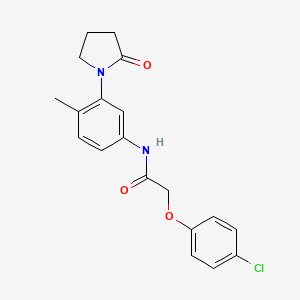

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)